2,4,6-Trimethoxybenzaldehyde oxime
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Overview
Description
2,4,6-Trimethoxybenzaldehyde oxime is an organic compound derived from 2,4,6-trimethoxybenzaldehyde. It is characterized by the presence of three methoxy groups attached to a benzene ring and an oxime functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethoxybenzaldehyde oxime typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in methanol. The reaction mixture is refluxed for several hours, followed by cooling and precipitation of the product. The product is then filtered and recrystallized from methanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or nucleophiles in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
2,4,6-Trimethoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4,6-trimethoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound’s structural features allow it to interact with biological membranes and proteins, modulating their functions.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxybenzaldehyde: Similar structure but with different positions of methoxy groups.
3,4,5-Trimethoxybenzaldehyde: Another isomer with methoxy groups at different positions.
2,5-Dimethoxybenzaldehyde: Lacks one methoxy group compared to
Properties
IUPAC Name |
(NE)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCMJRGHQWYGCF-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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